molecular formula C18H17ClF3N3S B2620714 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 436110-08-6

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No. B2620714
CAS RN: 436110-08-6
M. Wt: 399.86
InChI Key: MGFUQBVISMSHRK-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The compound contains a trifluoromethyl group (-CF3), which is a key structural motif in many pharmaceutical and agrochemical compounds due to its unique physicochemical properties . It also contains a chlorophenyl group, which may contribute to the overall polarity and reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the chlorophenyl group. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions. The trifluoromethyl group is known for its high electronegativity and the chlorine atom in the chlorophenyl group is susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .

Scientific Research Applications

Pharmaceutical Development

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its structure, which includes a trifluoromethyl group, is known to enhance the metabolic stability and bioavailability of drugs. This makes it a valuable candidate for developing new medications, particularly in the treatment of central nervous system disorders and other chronic diseases .

Agrochemical Applications

In the field of agrochemicals, compounds containing trifluoromethyl groups, like 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, are used to develop pesticides and herbicides. These compounds are effective due to their ability to disrupt the biological processes of pests and weeds, leading to improved crop protection and yield .

Material Science

This compound is also explored in material science for its potential use in creating advanced materials. The unique chemical properties of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and mechanical properties of polymers and other materials, making them suitable for high-performance applications .

Environmental Chemistry

In environmental chemistry, 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is studied for its role in the degradation of pollutants. Its ability to participate in radical reactions makes it useful in the breakdown of persistent organic pollutants, contributing to environmental cleanup efforts .

Synthetic Chemistry

In synthetic chemistry, 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of trifluoromethyl groups into various chemical frameworks, facilitating the development of new synthetic methodologies and the discovery of novel compounds.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Pharmaceutical Development Agrochemical Applications Material Science Environmental Chemistry : Biochemical Research : Synthetic Chemistry

properties

IUPAC Name

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3S/c19-13-4-3-5-14(12-13)24-8-10-25(11-9-24)17(26)23-16-7-2-1-6-15(16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFUQBVISMSHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

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